

# A Comparative Guide to the X-ray Crystal Structures of Benzoic Acid Derivatives

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## Compound of Interest

**Compound Name:** Methyl 2-(bromomethyl)-3-fluorobenzoate

**Cat. No.:** B118828

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystal structures of several halogenated benzoic acid derivatives. While the specific crystal structure of **Methyl 2-(bromomethyl)-3-fluorobenzoate** is not publicly available, we present a detailed comparison with structurally related and alternative compounds for which crystallographic data have been published. This information is valuable for understanding the impact of substituent effects on molecular geometry and crystal packing, which are critical aspects in drug design and materials science.

## Data Presentation: Crystallographic Parameters

The following table summarizes key crystallographic data for a selection of benzoic acid derivatives. These compounds offer insights into how different halogen substitutions influence the crystal lattice and molecular dimensions.

Parameter	2-Bromobenzoic Acid[1]	2-Fluorobenzoic Acid	3-Fluorobenzoic Acid
Formula	C <sub>7</sub> H <sub>5</sub> BrO <sub>2</sub>	C <sub>7</sub> H <sub>5</sub> FO <sub>2</sub>	C <sub>7</sub> H <sub>5</sub> FO <sub>2</sub>
Molar Mass ( g/mol )	201.02	140.11	140.11
Crystal System	Monoclinic	Monoclinic	Monoclinic
Space Group	P2 <sub>1</sub> /c	P2 <sub>1</sub> /n	P2 <sub>1</sub> /a
a (Å)	14.7955(4)	5.150(2)	11.033(4)
b (Å)	3.9906(2)	6.890(3)	6.136(2)
c (Å)	22.9240(8)	8.840(4)	9.210(3)
α (°)	90	90	90
β (°)	96.906(3)	99.80(3)	108.30(3)
γ (°)	90	90	90
Volume (Å <sup>3</sup> )	1343.69(8)	309.1(2)	591.5(4)
Z	8	2	4
Selected Bond Lengths (Å)			
C-Br/F	1.898(2)	1.358(3)	1.361(2)
C=O	1.221(3)	1.217(4)	1.215(3)
C-O	1.309(3)	1.312(4)	1.315(3)
Selected Bond Angles (°)			
C-C-Br/F	121.5(2)	118.9(2)	118.3(2)
O=C-O	122.9(2)	123.1(3)	123.5(2)

## Experimental Protocols

# Synthesis of Methyl 2-(bromomethyl)-3-fluorobenzoate (A Representative Protocol)

This protocol is a representative procedure for the synthesis of the title compound, based on established methods for analogous compounds.

- Esterification of 3-Fluoro-2-methylbenzoic Acid:
  - 3-Fluoro-2-methylbenzoic acid is dissolved in an excess of methanol.
  - A catalytic amount of concentrated sulfuric acid is added.
  - The mixture is refluxed for 4-6 hours.
  - After cooling, the excess methanol is removed under reduced pressure.
  - The residue is dissolved in diethyl ether and washed with a saturated sodium bicarbonate solution and then with brine.
  - The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield methyl 3-fluoro-2-methylbenzoate.
- Bromination of the Methyl Group:
  - Methyl 3-fluoro-2-methylbenzoate is dissolved in a non-polar solvent such as carbon tetrachloride.
  - N-Bromosuccinimide (NBS) in a slight molar excess and a radical initiator (e.g., benzoyl peroxide) are added to the solution.
  - The mixture is heated to reflux and irradiated with a light source (e.g., a tungsten lamp) to initiate the reaction.
  - The reaction progress is monitored by TLC or GC.
  - Upon completion, the reaction mixture is cooled, and the succinimide byproduct is removed by filtration.

- The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude product.
- The product can be further purified by column chromatography or recrystallization.

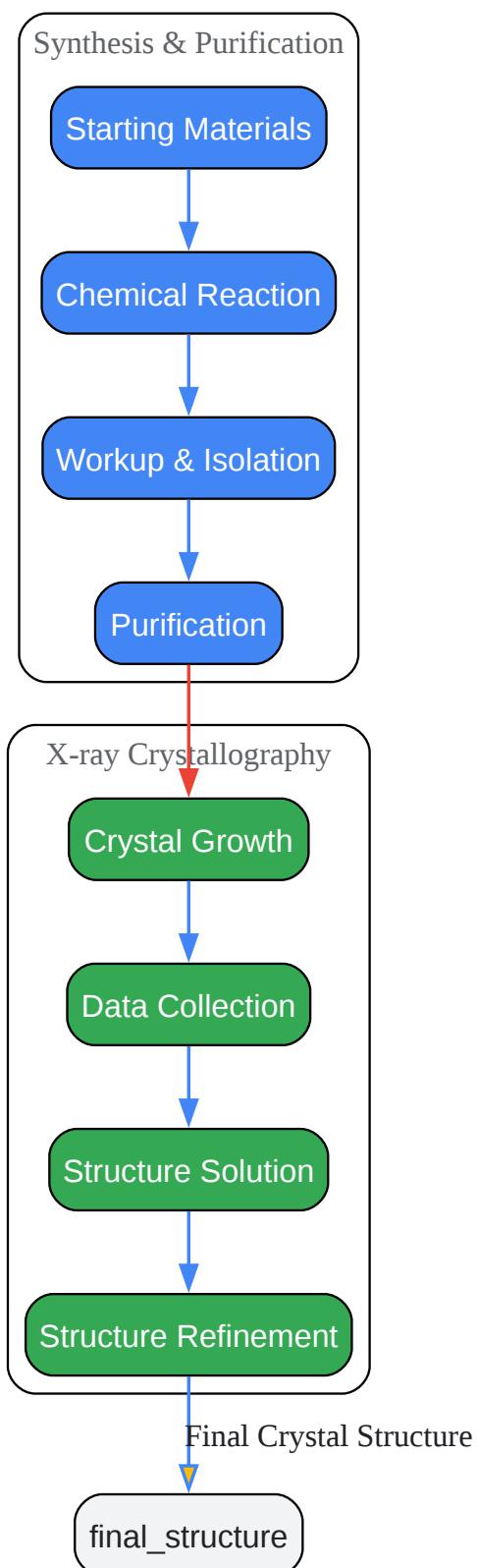
## Single-Crystal X-ray Diffraction

The following is a generalized protocol for the determination of a small molecule crystal structure.

- Crystal Growth:
  - High-purity crystalline material is required.
  - Single crystals suitable for diffraction are grown by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion. A variety of solvents and solvent mixtures may be screened to find optimal conditions.
- Data Collection:
  - A suitable single crystal is selected and mounted on a goniometer head.
  - The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal motion and radiation damage.
  - The diffractometer, equipped with an X-ray source (e.g., Mo K $\alpha$  or Cu K $\alpha$  radiation) and a detector, is used to collect the diffraction data.
  - A series of diffraction images are collected as the crystal is rotated through a range of angles.
- Structure Solution and Refinement:
  - The collected diffraction data are processed to determine the unit cell parameters and space group.
  - The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

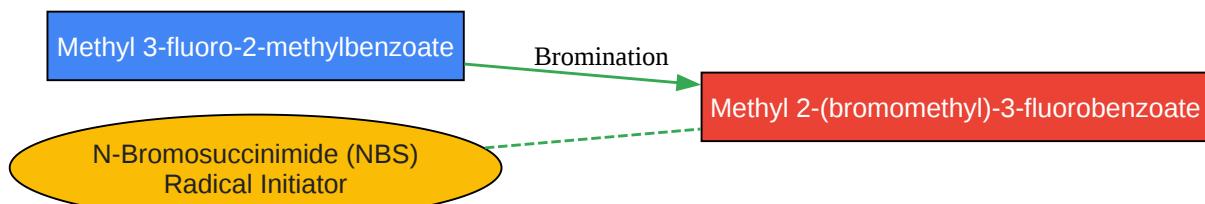
- The structural model is refined against the experimental data using least-squares methods. This process involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.
- Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints.
- The final refined structure is validated using various crystallographic metrics.

## Visualizations



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Caption: Experimental workflow for synthesis and X-ray crystal structure determination.



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Caption: Synthetic pathway for the target molecule via radical bromination.

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## References

- 1. [prepchem.com](http://prepchem.com) [prepchem.com]
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